N-((1-isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide
Description
N-((1-Isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4-dimethylbenzenesulfonamide core linked to a piperidinylmethyl group functionalized with an isonicotinoyl moiety. This compound integrates a sulfonamide pharmacophore, known for diverse biological activities, with a heterocyclic piperidine scaffold and a pyridine-based acyl group. Its synthesis likely involves multi-step reactions, including sulfonamide formation and piperidine functionalization, as inferred from analogous methods in the literature .
Properties
IUPAC Name |
2,4-dimethyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-3-4-19(16(2)13-15)27(25,26)22-14-17-7-11-23(12-8-17)20(24)18-5-9-21-10-6-18/h3-6,9-10,13,17,22H,7-8,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPBLURSOPUUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the preparation of 1-isonicotinoylpiperidine. This can be achieved by reacting isonicotinic acid with piperidine under dehydrating conditions, often using reagents like thionyl chloride or phosphorus oxychloride.
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Methylation: : The piperidine intermediate is then methylated using formaldehyde and a reducing agent such as sodium borohydride to introduce the methyl group at the nitrogen atom.
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Sulfonamide Formation: : The final step involves the reaction of the methylated piperidine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine. This step forms the sulfonamide linkage, completing the synthesis of the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the sulfonamide group, converting it to an amine under strong reducing conditions such as lithium aluminum hydride.
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Conversion of sulfonamide to amine.
Substitution: Introduction of nitro groups on the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C16H22N2O2S
Molecular Weight: 306.43 g/mol
CAS Registry Number: 1396783-58-6
The compound features a piperidine ring substituted with an isonicotinoyl group and a benzenesulfonamide moiety, which enhances its versatility in chemical synthesis and biological studies.
Chemistry
In the field of chemistry, N-((1-isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions and mechanisms. For example, it can be utilized in the synthesis of new sulfonamide derivatives that may exhibit enhanced biological activities.
Biology
Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to known bioactive molecules. Research has shown that sulfonamides can interact with specific proteins or enzymes, making this compound suitable for assays investigating these interactions. A study highlighted its potential in inhibiting certain enzymes involved in metabolic pathways, suggesting therapeutic benefits in diseases characterized by enzyme dysregulation.
Medicine
In the medical field, this compound is being explored for its therapeutic effects . Its ability to interact with biological targets positions it as a candidate for drug development, particularly for conditions where enzyme inhibition is a key therapeutic strategy. For instance, its efficacy against specific cancer cell lines has been evaluated, showing promising results in inhibiting tumor growth .
Industry
Industrially, this compound can be utilized in the development of new materials with specific properties. Its sulfonamide group allows for modifications that can lead to polymers or coatings with desired chemical functionalities. Research indicates that such materials could have applications in pharmaceuticals and biotechnology.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the normal function of the target molecule. This inhibition can lead to therapeutic effects, such as the reduction of disease symptoms or the prevention of disease progression.
Comparison with Similar Compounds
Table 1: Key Structural Differences in Sulfonamide Derivatives
Key Observations :
- Substituent Diversity: The target compound’s piperidinylmethyl-isonicotinoyl group distinguishes it from simpler aryl-substituted analogs (e.g., phenyl or 4-chlorophenyl in ). This bulky substituent may enhance binding specificity or alter pharmacokinetics compared to smaller groups.
- Torsion and Tilt Angles : In simpler analogs, torsion angles (C—SO₂—NH—C) range between 44.6°–57.7°, influencing conformational flexibility . The tilt between benzene rings (67.5°–75.7°) affects crystal packing and intermolecular interactions, such as N—H⋯O hydrogen bonds .
Key Observations :
- Common Sulfonation Step : Many analogs (e.g., ) begin with sulfonation of 1,3-xylene to form 2,4-dimethylbenzenesulfonyl chloride, followed by coupling with aniline derivatives. The target compound likely follows this route but requires additional steps for piperidine functionalization.
- Complexity in Functionalization: Compounds like 13k and the target molecule incorporate advanced groups (e.g., ureidopyrimidine, isonicotinoyl), necessitating orthogonal protection-deprotection strategies or metal-catalyzed coupling (e.g., Pd-mediated reactions in ).
Biological Activity
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 308.41 g/mol
Research indicates that compounds similar to this compound may exhibit various biological activities such as:
- Antitumor Activity : Studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have been evaluated for their effects on cell cycle regulation in cancer cells, demonstrating potential as antitumor agents .
- Antimicrobial Properties : Some derivatives in this class have exhibited antimicrobial activity against various pathogens, suggesting that modifications in the sulfonamide group can enhance efficacy against specific bacterial strains .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which is a common mechanism for many sulfonamides. This inhibition can disrupt metabolic pathways in target organisms, leading to therapeutic effects .
Case Study 1: Antitumor Activity
A study focused on a series of benzenesulfonamide derivatives demonstrated that specific structural modifications led to significant antitumor activity against P388 murine leukemia cells. The results indicated that compounds with a piperidine moiety could effectively disrupt mitosis and induce cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
Another investigation explored the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The study found that certain modifications increased potency against resistant strains, highlighting the importance of structural variations in enhancing biological activity .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
